molecular formula C14H13ClN2O3 B2364155 1-[1-(3-Chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 2034491-87-5

1-[1-(3-Chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione

Cat. No.: B2364155
CAS No.: 2034491-87-5
M. Wt: 292.72
InChI Key: PCXVCBOOPVUWAA-UHFFFAOYSA-N
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Description

1-[1-(3-Chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure with an azetidin-3-yl substituent and a 3-chlorobenzoyl group

Preparation Methods

The synthesis of 1-[1-(3-Chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidin-3-yl Intermediate: This step involves the reaction of a suitable azetidine precursor with a chlorobenzoyl chloride under basic conditions to form the 3-chlorobenzoyl azetidine intermediate.

    Cyclization to Pyrrolidine-2,5-dione: The intermediate is then subjected to cyclization reactions, often involving the use of strong bases or acids, to form the pyrrolidine-2,5-dione core structure.

    Final Coupling: The final step involves coupling the azetidin-3-yl intermediate with the pyrrolidine-2,5-dione under controlled conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using flow chemistry techniques for better control over reaction conditions .

Chemical Reactions Analysis

1-[1-(3-Chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with different functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, leading to the formation of various substituted derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations .

Mechanism of Action

The mechanism of action of 1-[1-(3-Chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Properties

IUPAC Name

1-[1-(3-chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c15-10-3-1-2-9(6-10)14(20)16-7-11(8-16)17-12(18)4-5-13(17)19/h1-3,6,11H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXVCBOOPVUWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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